molecular formula C6H4N2O4 B12949177 2,2-Diformyl-2H-imidazole-4-carboxylic acid

2,2-Diformyl-2H-imidazole-4-carboxylic acid

Cat. No.: B12949177
M. Wt: 168.11 g/mol
InChI Key: RDHYUMXRAVVXRV-UHFFFAOYSA-N
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Description

2,2-Diformyl-2H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both imidazole and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diformyl-2H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of formamide with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by formylation and carboxylation reactions to introduce the formyl and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Diformyl-2H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diformyl-2H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diformyl-2H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole-2-carboxylic acid: Lacks the formyl groups and has different reactivity and applications.

    Imidazole-4,5-dicarboxylic acid: Contains additional carboxylic acid groups, leading to different chemical properties and uses.

    2-Phenyl-1H-imidazole-4-carboxylic acid:

Uniqueness

2,2-Diformyl-2H-imidazole-4-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C6H4N2O4

Molecular Weight

168.11 g/mol

IUPAC Name

2,2-diformylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H4N2O4/c9-2-6(3-10)7-1-4(8-6)5(11)12/h1-3H,(H,11,12)

InChI Key

RDHYUMXRAVVXRV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(N=C1C(=O)O)(C=O)C=O

Origin of Product

United States

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